molecular formula C13H12N4OS2 B295869 5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295869
M. Wt: 304.4 g/mol
InChI Key: XKRWLTZAWSTQFM-KRMPGRMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it is believed that this compound may exert its effects by modulating the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can exert a variety of biochemical and physiological effects. These include anti-inflammatory, anticonvulsant, and antioxidant activities.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, a limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. These include investigating its potential therapeutic applications in other disease models, elucidating its mechanism of action, and developing more efficient synthesis methods.
In conclusion, 5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound with diverse biological activities that has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-aminothiophene-3-carboxylic acid with propylamine, followed by the addition of thionyl chloride and triethylamine. The resulting product is then reacted with 2-hydrazinylpyrimidine to obtain the final compound.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One study found that this compound exhibited potent anti-inflammatory activity in animal models of inflammation. Another study reported that this compound had anticonvulsant activity in animal models of epilepsy.

properties

Molecular Formula

C13H12N4OS2

Molecular Weight

304.4 g/mol

IUPAC Name

(6Z)-5-imino-2-propyl-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C13H12N4OS2/c1-2-4-10-16-17-11(14)9(7-8-5-3-6-19-8)12(18)15-13(17)20-10/h3,5-7,14H,2,4H2,1H3/b9-7-,14-11?

InChI Key

XKRWLTZAWSTQFM-KRMPGRMBSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=CS3)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CS3)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CS3)C(=O)N=C2S1

Origin of Product

United States

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